N-(3-Bromophenyl)-5-(2-chlorophenyl)-2-furamide
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Overview
Description
N-(3-Bromophenyl)-5-(2-chlorophenyl)-2-furamide is an organic compound that features a bromophenyl group, a chlorophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl)-5-(2-chlorophenyl)-2-furamide typically involves the reaction of 3-bromophenylamine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve additional steps such as distillation and crystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromophenyl)-5-(2-chlorophenyl)-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-Bromophenyl)-5-(2-chlorophenyl)-2-furamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-Bromophenyl)-5-(2-chlorophenyl)-2-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Bromophenyl)-2-(2-chlorophenyl)acetamide
- N-(3-Bromophenyl)-2-[(2-chlorophenyl)amino]acetamide
Uniqueness
N-(3-Bromophenyl)-5-(2-chlorophenyl)-2-furamide is unique due to the presence of both bromophenyl and chlorophenyl groups attached to a furan ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
618401-62-0 |
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Molecular Formula |
C17H11BrClNO2 |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
N-(3-bromophenyl)-5-(2-chlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H11BrClNO2/c18-11-4-3-5-12(10-11)20-17(21)16-9-8-15(22-16)13-6-1-2-7-14(13)19/h1-10H,(H,20,21) |
InChI Key |
PKXGVTYIRGRCGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC(=CC=C3)Br)Cl |
Origin of Product |
United States |
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